9H-Purin-6-amine, 9-butyl-
Description
9H-Purin-6-amine, 9-butyl- is a purine derivative featuring a butyl group at the 9-position of the purine scaffold. Purines are biologically significant heterocyclic compounds, integral to nucleic acids and cellular metabolism. The 9-butyl substitution modulates the molecule's steric, electronic, and pharmacokinetic properties, making it a candidate for therapeutic and biochemical applications.
Properties
IUPAC Name |
9-butylpurin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5/c1-2-3-4-14-6-13-7-8(10)11-5-12-9(7)14/h5-6H,2-4H2,1H3,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKXMJMZKKNIYRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=NC2=C(N=CN=C21)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10181617 | |
| Record name | 9H-Purin-6-amine, 9-butyl- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10181617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2715-70-0 | |
| Record name | 9-Butyl-9H-purin-6-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2715-70-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9H-Purin-6-amine, 9-butyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002715700 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9H-Purin-6-amine, 9-butyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19094 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9H-Purin-6-amine, 9-butyl- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10181617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Potassium Carbonate-Mediated Alkylation
Adenine reacts with n-butyl bromide in anhydrous dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as the base. This method achieves moderate yields (50–65%) after 12–24 hours at 80–100°C. The reaction proceeds via nucleophilic substitution, with K₂CO₃ deprotonating adenine at N9 to enhance nucleophilicity. Key parameters include:
Sodium Hydride-Assisted Alkylation
Higher yields (70–75%) are achieved using sodium hydride (NaH) as a stronger base in tetrahydrofuran (THF). NaH generates the adenine anion more efficiently, accelerating the alkylation process at 60°C for 6–8 hours. However, moisture sensitivity necessitates strict anhydrous conditions.
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times from hours to minutes while improving yields. A protocol using n-butyl iodide and cesium carbonate (Cs₂CO₃) in acetonitrile achieves 85% yield after 15 minutes at 120°C. Advantages include:
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Reduced side products : Faster heating minimizes decomposition.
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Scalability : Demonstrated for gram-scale production.
One-Pot Tandem Alkylation
Recent advances employ tandem alkylation-protection strategies to enhance regioselectivity. For example:
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Silylation : Adenine is first protected with tert-butyldimethylsilyl (TBDMS) groups at N6 and N7.
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Alkylation : n-butyl bromide reacts selectively at N9 in the presence of imidazole.
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Deprotection : Fluoride-based reagents (e.g., tetra-n-butylammonium fluoride) remove silyl groups.
This method achieves >90% purity but requires additional purification steps.
Solvent and Temperature Optimization
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
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¹H NMR : Key signals include δ 0.9–1.5 ppm (butyl CH₂/CH₃), δ 7.5–8.5 ppm (purine H8).
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MS (ESI+) : Molecular ion peak at m/z 191.2 [M+H]⁺ confirms molecular weight.
Challenges and Mitigation Strategies
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Regioselectivity : Competing alkylation at N1, N3, or N7 necessitates base and solvent optimization. NaH in THF favors N9 alkylation.
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Byproducts : Dialkylated species (e.g., N7,N9-dibutyladenine) form at higher temperatures. Gradient elution during chromatography improves separation.
Industrial-Scale Production
Large-scale synthesis employs continuous flow reactors to enhance heat transfer and mixing. A pilot study using n-butyl bromide and K₂CO₃ in DMF achieved 78% yield with a throughput of 1.2 kg/day. Key considerations include:
Chemical Reactions Analysis
Types of Reactions: 9-Butyl-9H-adenine undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The compound’s purine ring structure allows it to participate in these reactions under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: As mentioned, 9-Butyl-9H-adenine can be synthesized through nucleophilic substitution using 1-iodobutane and cesium carbonate in DMF.
Oxidation and Reduction:
Major Products Formed: The primary product of the nucleophilic substitution reaction is 9-Butyl-9H-adenine itself. Further reactions can lead to various derivatives, depending on the reagents and conditions used.
Scientific Research Applications
Chemistry: 9-Butyl-9H-adenine is used as a building block in the synthesis of more complex molecules. Its unique structure allows it to serve as a precursor for various chemical reactions and the development of new compounds .
Biology and Medicine: In biological research, 9-Butyl-9H-adenine and its derivatives are studied for their potential as adenosine receptor antagonists. These compounds can interact with adenosine receptors, which play a crucial role in various physiological processes .
Industry: The compound’s ability to form stable complexes with metal ions makes it useful in industrial applications, such as the development of new materials and catalysts .
Mechanism of Action
The mechanism of action of 9-Butyl-9H-adenine involves its interaction with specific molecular targets, such as adenosine receptors. By binding to these receptors, the compound can modulate their activity and influence various cellular pathways . The exact molecular targets and pathways involved depend on the specific biological context and the presence of other interacting molecules.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Key structural variations among purin-6-amine derivatives include substitutions at the 8- and 9-positions, which significantly influence their properties:
*Calculated based on molecular formula.
Key Observations:
- 9-Substituents : Alkyl chains (butyl, pentynyl, allyl) enhance lipophilicity and metabolic stability compared to unsubstituted purines. The butyl group balances steric bulk and hydrophobicity, while allyl/propenyl groups introduce unsaturation for reactivity .
- 8-Substituents : Bromo or aryl groups (e.g., 4-methoxybenzyl) at the 8-position modify electronic properties and steric hindrance. Bromine facilitates functionalization, whereas aryl groups may impede planar interactions with biological targets .
Physicochemical Properties
- Electronic Effects : Electron-withdrawing groups (e.g., bromo at C8) polarize the purine ring, altering reactivity in nucleophilic substitutions .
Biological Activity
9H-Purin-6-amine, 9-butyl- (CAS No. 2715-70-0) is a purine derivative that has garnered significant interest in medicinal chemistry due to its potential biological activities. This compound is characterized by a butyl group at the nitrogen position 9 and an amino group at position 6 of the purine structure. Its unique structural features enable it to interact with various biological targets, making it a candidate for therapeutic applications.
- Molecular Formula : C₉H₁₃N₅
- Molecular Weight : 191.233 g/mol
The biological activity of 9H-Purin-6-amine, 9-butyl- primarily revolves around its interaction with adenosine receptors and its potential as an enzyme inhibitor. These interactions can modulate various cellular pathways, influencing physiological processes such as inflammation and cellular proliferation.
Key Mechanisms:
- Adenosine Receptor Modulation : The compound may act as an antagonist or agonist at adenosine receptors, which are involved in numerous physiological functions including vasodilation, neurotransmission, and immune response modulation.
- Enzyme Inhibition : It has been reported to inhibit specific enzymes, potentially altering metabolic pathways relevant to disease states, particularly in cancer and inflammatory conditions.
Biological Activities
Research has indicated several biological activities associated with 9H-Purin-6-amine, 9-butyl-, including:
- Anti-inflammatory Effects : Studies have shown that derivatives of this compound exhibit significant anti-inflammatory activity. For instance, (S)-1-(3-(6-(dibenzylamino)-9H-purin-9-yl)pyrrolidin-1-yl)propan-1-one demonstrated promising results in inhibiting inflammation compared to standard drugs like Diclofenac .
- Anticancer Potential : The compound's ability to inhibit heat shock protein 90 (HSP90) has been explored as a therapeutic avenue for treating various cancers. HSP90 is crucial for the stability and function of many oncogenic proteins; thus, its inhibition could lead to cancer cell apoptosis .
Case Studies
Several studies have evaluated the biological activity of 9H-Purin-6-amine, 9-butyl-. Here are notable findings:
Comparative Analysis with Similar Compounds
To understand the unique properties of 9H-Purin-6-amine, 9-butyl-, it is helpful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 9-Butyl-8-(2-chloro-3,4,5-trimethoxybenzyl)-9H-purin-6-amine | Chlorine substitution | Potentially different receptor affinity |
| 9-butyl-8-(4-Methoxybenzyl)-9H-purin-6-amines | Methoxy substitution | Variations in pharmacokinetics compared to butyl derivative |
Q & A
Basic: What analytical techniques are essential for characterizing 9-butyl-9H-purin-6-amine?
Answer:
Characterization requires a combination of nuclear magnetic resonance (NMR) (e.g., H NMR for alkyl chain confirmation), mass spectrometry (MS) for molecular weight verification, and elemental analysis to validate purity (C, H, N content). For crystalline derivatives, X-ray crystallography (using software like Mercury ) resolves stereochemical details. Evidence from synthetic protocols (e.g., H NMR δ = 1.42 ppm for ethyl groups in purine derivatives ) highlights the importance of spectral matching to confirm substituent positioning and purity .
Advanced: How can contradictory solubility data between DMSO and aqueous buffers be addressed in formulation studies?
Answer:
Contradictions often arise from solvent polarity and aggregation effects. Methodologically:
- Solvent titration : Test incremental DMSO-water mixtures to identify solubility thresholds (e.g., 16.67–53 mg/mL in DMSO vs. 3–4.9 mg/mL in water ).
- Dynamic light scattering (DLS) : Detect nanoaggregates in aqueous solutions that may skew solubility measurements.
- Molarity calculators : Use tools to standardize stock solutions across solvents, ensuring reproducibility in biological assays .
Basic: What synthetic routes are commonly used to introduce the 9-butyl group into purine-6-amine?
Answer:
The N-alkylation of purine-6-amine with 1-bromobutane or butyl tosylate under basic conditions (e.g., KCO in DMF) is standard. Protecting groups (e.g., tetrahydro-2H-pyran-2-yl ) may prevent side reactions. Post-synthesis, acidic deprotection (e.g., HCl/MeOH) yields the target compound. Reaction progress is monitored via TLC and validated by MS .
Advanced: What factors influence the regioselectivity of N-alkylation in purine derivatives?
Answer:
Regioselectivity depends on:
- Steric effects : Bulky substituents (e.g., butyl) favor N9 over N7 due to reduced steric hindrance.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states for N9 attack.
- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction efficiency .
Contradictory outcomes in literature may stem from variations in these parameters, necessitating optimization via Design of Experiments (DoE) .
Basic: How should researchers handle storage and stability of 9-butyl-9H-purin-6-amine?
Answer:
Store at -20°C (stable for 3 years) or -80°C for long-term storage in lyophilized form. In solution (DMSO), limit freeze-thaw cycles to ≤3 and aliquot into single-use volumes to prevent degradation. Stability under transport conditions (room temperature, ≤7 days) should be validated via HPLC .
Advanced: What strategies improve the yield of 9-butyl-substituted purines in multi-step syntheses?
Answer:
- Protecting group strategy : Use acid-labile groups (e.g., THP) during alkylation to prevent byproducts .
- Catalytic systems : Pd/Cu-mediated cross-coupling for halogenated intermediates (e.g., 8-bromo derivatives ).
- Purification : Flash chromatography with gradient elution (hexane/EtOAc) or recrystallization (MeOH/HO) enhances purity. Yield improvements from 77% to >90% are achievable via microwave-assisted synthesis .
Basic: What biological assays are suitable for evaluating the anticancer activity of 9-butyl-9H-purin-6-amine derivatives?
Answer:
- In vitro cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7, HCT-116) with IC determination .
- Apoptosis markers : Flow cytometry for Annexin V/PI staining.
- Metal complexation : Enhance activity via coordination with Ag(I) or Cu(II), which showed IC values as low as 58 μM .
Advanced: How can crystallographic data resolve ambiguities in the 3D structure of 9-butyl-substituted purines?
Answer:
- Software tools : Use Mercury (CCDC) for hydrogen-bonding analysis and packing similarity calculations. For example, monoclinic P2/c space groups (a = 16.7346 Å, β = 121.325° ) reveal intermolecular interactions.
- Twinned data refinement : SHELXL (for high-resolution data) or Olex2 for handling pseudosymmetry .
Basic: What are the common impurities in 9-butyl-9H-purin-6-amine synthesis, and how are they detected?
Answer:
- N7-alkylated isomers : Differentiated via H NMR (e.g., H8 proton shifts ).
- Residual solvents : GC-MS or H NMR quantitation.
- Degradation products : Accelerated stability studies (40°C/75% RH) with HPLC-PDA monitoring .
Advanced: How does the 9-butyl group modulate adenosine receptor binding compared to smaller alkyl chains?
Answer:
- Hydrophobic interactions : The butyl group enhances binding to receptor pockets (e.g., AR) via van der Waals contacts.
- Conformational rigidity : Compared to allyl or propenyl groups, butyl’s flexibility may reduce selectivity, as seen in adenosine deaminase-resistant analogs .
- SAR studies : Compare IC values of 9-butyl vs. 9-ethyl derivatives in enzyme inhibition assays .
Basic: What safety precautions are required when handling 9-butyl-9H-purin-6-amine?
Answer:
- Mutagenicity screening : Ames test for impurities (e.g., propenyl analogs ).
- PPE : Gloves and lab coats to prevent dermal exposure.
- Waste disposal : Neutralize acidic/basic residues before incineration .
Advanced: How can computational modeling predict the pharmacokinetic properties of 9-butyl-9H-purin-6-amine?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
